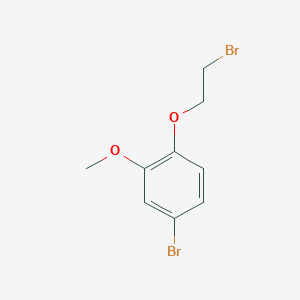

4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene

Overview

Description

4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene , also known by various synonyms such as 1-bromo-4-(2-bromoethoxy)benzene , 2-bromoethyl p-bromophenyl ether , and phenetole , is a chemical compound with the molecular formula C8H8Br2O . It is a crystalline powder or crystals, typically appearing as white to beige in color. The compound’s melting point ranges from 56.0°C to 57.0°C , and its boiling point is approximately 163.0°C to 165.0°C at 16.0 mmHg .

Molecular Structure Analysis

Br | -C-C-O-CH₃ | | Br Br The compound’s IUPAC name is 1-bromo-4-(2-bromoethoxy)benzene .

Chemical Reactions Analysis

Research on the reactivity of this compound is essential for understanding its behavior in various chemical environments. Investigating its reactions with other compounds, such as nucleophiles, electrophiles, and reducing agents, would shed light on its versatility and potential applications. Relevant studies may reveal substitution reactions, coupling reactions, and other transformations involving 4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene .

Scientific Research Applications

Synthesis and Pharmaceutical Application

4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene is used as an intermediate in the synthesis of various pharmaceuticals. For example, 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, has been identified as an intermediate in the production of dofetilide, a medication used to treat arrhythmia. This synthesis involves the Williamson Reaction, with the study focusing on optimizing reaction conditions such as temperature, solvent, time, and proportions (Zhai Guang-xin, 2006).

Liquid Crystal Research

The compound has relevance in the synthesis of liquid crystals. A study exploring the influence of phenyl substituents on mesogenic properties involved reactions leading to β‐C‐aryl glycosides, which are used as chiral precursor compounds in the synthesis of chiral liquid crystals. The mesogenic properties of these compounds were found to be significantly influenced by the nature of the substituent on the phenyl ring in the molecule (Bertini et al., 2003).

Chemical Synthesis and Catalysis

The compound is also a key player in various chemical synthesis processes. It was used in the synthesis of Hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one, a precursor of putative bioisosteric colchicine analogues. This synthesis involved multiple steps including Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization, with the benzyl-protected derivative's crystal structure determined through X-ray analysis (Shishov et al., 2014).

Furthermore, it was used in the preparation of sterically protected diphosphene and fluorenylidenephosphine including low-coordinate phosphorus atom(s), indicating the compound's versatility in creating complex organic structures. The electronic perturbation of the p-methoxy group in this system was evidenced by UV–vis spectra and 31P NMR chemical shifts (Toyota et al., 2003).

Mechanism of Action

Safety and Hazards

4-Bromo-1-(2-bromoethoxy)-2-methoxybenzene may cause skin irritation. Researchers and users handling this compound should follow proper safety protocols, including wearing appropriate protective gear and working in a well-ventilated area. Consult relevant safety data sheets and guidelines for detailed safety information .

properties

IUPAC Name |

4-bromo-1-(2-bromoethoxy)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O2/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRRZDORTPHSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

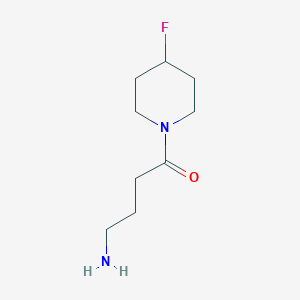

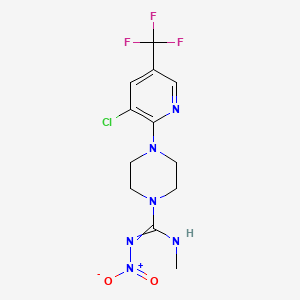

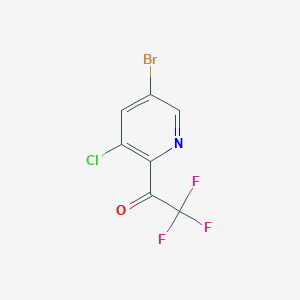

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1415800.png)

![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide hydrochloride](/img/structure/B1415804.png)

![Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B1415808.png)

![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone](/img/structure/B1415811.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1415812.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide](/img/structure/B1415816.png)

![4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane](/img/structure/B1415817.png)

![3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine](/img/structure/B1415818.png)